molecular formula C7H13Cl2N3 B13916769 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride

Cat. No.: B13916769
M. Wt: 210.10 g/mol
InChI Key: BHZNQVQQFXIZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrazole ring. It is commonly used in research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a cyclopentanone derivative with hydrazine, followed by cyclization and subsequent amination. The reaction is usually carried out in a solvent such as tetrahydrofuran or dichloromethane, and the temperature is maintained at around 0°C to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride is unique due to its specific combination of a cyclopentane ring and a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-10-4-5-2-6(8)3-7(5)9-10;;/h4,6H,2-3,8H2,1H3;2*1H

InChI Key

BHZNQVQQFXIZOG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CC(CC2=N1)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.